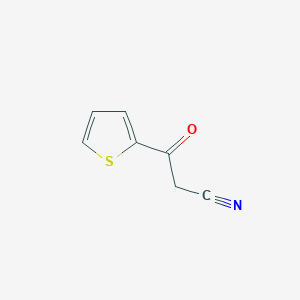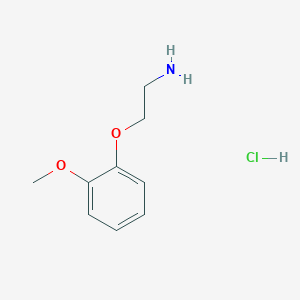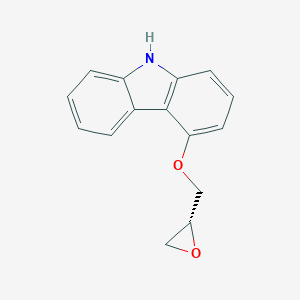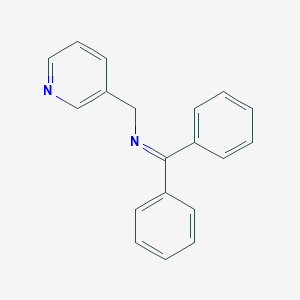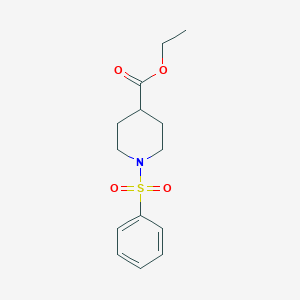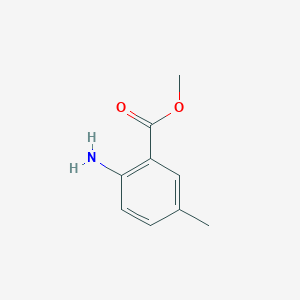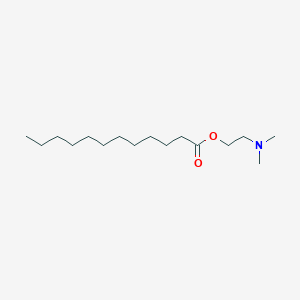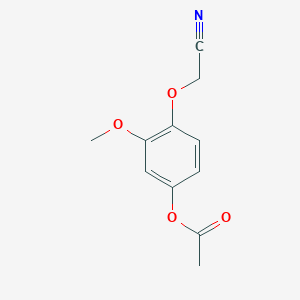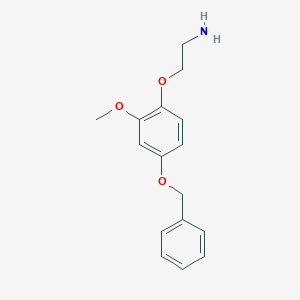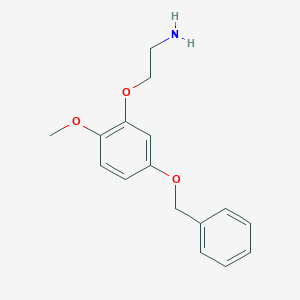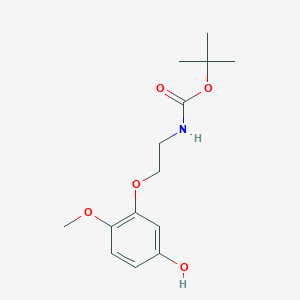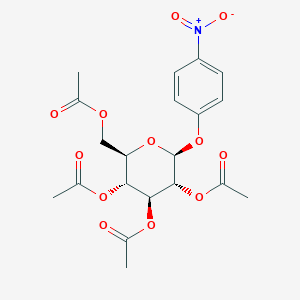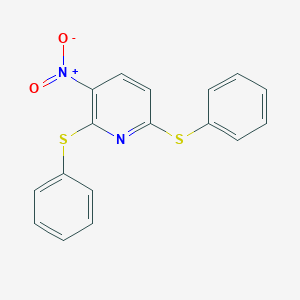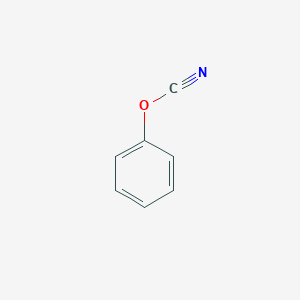![molecular formula C14 H25 N O11 B016246 N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide CAS No. 55637-63-3](/img/structure/B16246.png)
N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that include the formation of key intermediates, selective protection and deprotection of functional groups, and the use of specific reagents to achieve the desired stereochemistry. While the detailed synthesis process for the specified compound is not directly available, similar compounds, such as acetamides and hydroxamic acids, are synthesized through reactions involving acetylation, condensation, and specific reagent-mediated transformations (Dziuk et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy), which reveal the arrangement of atoms, stereochemistry, and conformation. For example, a related compound's crystal structure showed a dimeric arrangement through hydrogen bonds, indicating the importance of intermolecular interactions in determining molecular conformation (Soylu et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving compounds like the one described typically involve nucleophilic addition, acylation, and various redox processes. The reactivity can be influenced by the presence of hydroxyl, acetamido, and glycosidic functional groups, enabling a range of chemical transformations. The specific reactivity patterns would depend on the functional groups present in the molecule and their relative positions.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure give insights into the compound's behavior in different environments. These properties are crucial for determining the compound's application in synthesis and its physical handling. For instance, compounds with hydroxamic acid functionality generally exhibit specific solubility patterns in polar and non-polar solvents, impacting their isolation and purification (Zehavi & Sharon, 1973).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation Pathways
A significant area of study involves understanding the environmental impact and degradation pathways of acetaminophen (ACT) and related compounds. Advanced oxidation processes (AOPs) are explored for treating acetaminophen in aqueous media, revealing various degradation by-products and their biotoxicity. This research contributes to enhancing the degradation efficiency of such compounds using AOP systems, indicating a potential application in environmental remediation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Profile Enhancement
Research into the stereochemistry of phenylpiracetam and its methyl derivative shows the direct relationship between the configuration of stereocenters and biological properties. This area of study highlights the pharmacological advantages of certain stereoisomers, emphasizing the importance of drug substance purification for enhanced therapeutic efficacy. Such studies are pivotal in the development of more effective pharmacological agents (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).
Interaction with Cannabinoid System
Exploration of the interactions between nonsteroidal anti-inflammatory drugs (NSAIDs) and the cannabinoid system reveals potential influences of some NSAIDs on cannabinoid system mechanisms. This includes inhibiting fatty acid amide hydrolase (FAAH) or affecting an intracellular transporter of endocannabinoids, highlighting a complex interrelation between these systems. Understanding these interactions opens new avenues for research on pain management and anti-inflammatory therapies (Păunescu, Coman, Coman, Ghiţă, Georgescu, Drăia, & Fulga, 2011).
Environmental Fate of Flame Retardants
Studies on novel brominated flame retardants (NBFRs) in various environments shed light on their occurrence, environmental fate, and potential risks. Research emphasizes the need for comprehensive monitoring and optimized analytical methods to understand the environmental impact of these chemicals better. Such efforts are crucial for assessing and mitigating potential ecological and health risks associated with NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).
Eigenschaften
CAS-Nummer |
55637-63-3 |
|---|---|
Produktname |
N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
Molekularformel |
C14 H25 N O11 |
Molekulargewicht |
383.35 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10+,11-,12-,13+,14?/m0/s1 |
InChI-Schlüssel |
HESSGHHCXGBPAJ-BBHPJHERSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Synonyme |
4-MPADG 4-O-beta-D-mannopyranosyl-2-acetamido-2-deoxy-D-glucose 4-O-mannopyranosyl-2-acetamido-2-deoxyglucose ManB(1-4)GlcNAc mannosyl-(1-4)-acetylglucosamine mannosyl-(1-4)-N-acetylglucosamine mannosyl-beta(1-4)-N-acetylglucosamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



